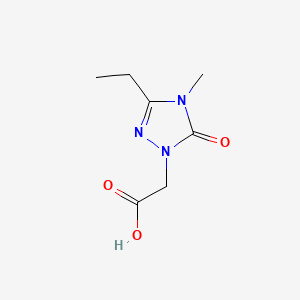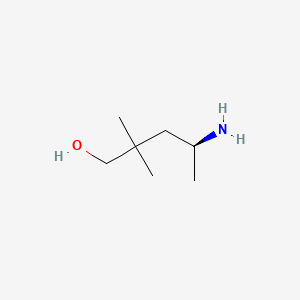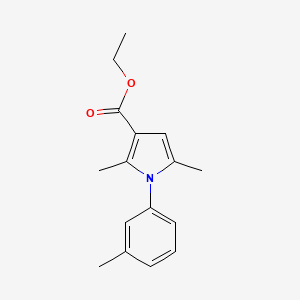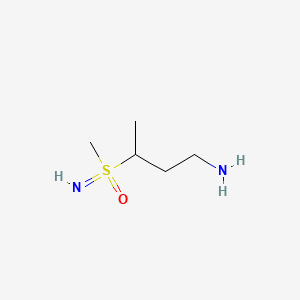![molecular formula C9H18N2O3S B6605380 tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate CAS No. 2803834-76-4](/img/structure/B6605380.png)
tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate, abbreviated as TB-NITC, is an organocarbamate compound with a wide range of applications in scientific research. TB-NITC is a versatile compound that can be used in chemical synthesis, as a catalyst, and as a ligand in coordination chemistry. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials. In
Wissenschaftliche Forschungsanwendungen
TB-NITC has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. TB-NITC has also been used in the development of new functional materials, such as polymers and nanomaterials. In addition, TB-NITC has been used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of TB-NITC is not fully understood. It is believed that the reaction occurs through a nucleophilic substitution reaction. In this reaction, the tert-butyl isocyanate reacts with the thioether derivative to form an intermediate, which is then converted into TB-NITC.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-NITC are not fully understood. However, it is believed that the compound may have some effects on the nervous system. In addition, TB-NITC has been shown to have some antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TB-NITC in lab experiments is its versatility. It can be used as a catalyst, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials.
The main limitation of using TB-NITC in lab experiments is its cost. TB-NITC is not widely available and can be expensive to purchase. In addition, the reaction requires the use of an acid catalyst, which can be hazardous to handle.
Zukünftige Richtungen
The potential applications of TB-NITC are numerous. TB-NITC could be used as a catalyst for the production of fine chemicals and pharmaceuticals. In addition, TB-NITC could be used in the development of new functional materials, such as polymers and nanomaterials. Finally, TB-NITC could be used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.
Synthesemethoden
TB-NITC can be synthesized from tert-butyl isocyanate and a thioether derivative, such as 2-chloro-3-methyl-1-thiophene. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in two steps: first, the tert-butyl isocyanate reacts with the thioether to form an intermediate, which is then converted into TB-NITC. The reaction can be carried out in a variety of solvents, such as dichloromethane and acetonitrile.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-imino-1-oxothietan-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-4-7-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEMZHZNVDMVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CS(=N)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)
